Sodium 2-(4-methoxyphenoxy)propanoate
Overview
Description
Sodium 2-(4-methoxyphenoxy)propanoate is the sodium salt form of 2-(4-methoxyphenoxy)propanoic acid, a natural carboxylic acid found in roasted coffee beans . It is known for its ability to mask sweet flavors, making it a valuable additive in the food industry . This compound is commonly used in products like jellies and jams to suppress the sweetness of sugar, allowing the fruit flavors to be more pronounced .
Biochemical Analysis
Biochemical Properties
Sodium 2-(4-methoxyphenoxy)propanoate plays a crucial role in biochemical reactions, particularly in its interaction with taste receptors. It is a potent inhibitor of the sweetness of sucrose and other sweeteners . The compound interacts with various biomolecules, including taste receptors on the tongue, where it acts as a competitive inhibitor. This interaction prevents sweet molecules from binding to their receptors, thereby reducing the perception of sweetness . Additionally, this compound has been found to interact with other proteins and enzymes involved in taste perception, further modulating the sensory experience.
Cellular Effects
The effects of this compound on cellular processes are profound. In taste receptor cells, the compound inhibits the activation of sweet taste receptors, leading to a decreased response to sweet stimuli This inhibition affects cell signaling pathways associated with taste perception, altering the overall sensory experience
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition. The compound binds to the sweet taste receptors, blocking the binding sites for sweet molecules . This competitive inhibition prevents the activation of the receptors, thereby reducing the perception of sweetness. The molecular structure of this compound allows it to fit into the receptor binding sites, effectively outcompeting sweet molecules and inhibiting their effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, maintaining its inhibitory effects on sweetness perception Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, may lead to its degradation
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound effectively inhibits sweetness perception without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and changes in metabolic processes. These findings highlight the importance of careful dosage regulation when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a taste modulator. The compound interacts with enzymes and cofactors involved in taste perception, altering metabolic flux and metabolite levels . Its inhibitory effects on sweetness perception are mediated through its interaction with specific taste receptors, which are part of complex metabolic pathways that regulate sensory experiences.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in water and propylene glycol, allowing it to be easily absorbed and distributed in aqueous environments . It interacts with transporters and binding proteins that facilitate its movement across cell membranes, ensuring its effective localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the taste receptor cells on the tongue, where it exerts its inhibitory effects on sweetness perception . Post-translational modifications and targeting signals direct this compound to specific compartments within these cells, ensuring its precise localization and optimal function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-(4-methoxyphenoxy)propanoate can be synthesized through the reaction of 4-methoxyphenol with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methoxyphenoxy)propanoic acid, which is then neutralized with sodium hydroxide to yield lactisole .
Industrial Production Methods
Industrial production of lactisole involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity lactisole suitable for food applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-methoxyphenoxy)propanoate primarily undergoes substitution reactions due to the presence of the methoxy and phenoxy groups . It can also participate in esterification reactions to form esters with various alcohols .
Common Reagents and Conditions
Common reagents used in the reactions involving lactisole include bases like sodium hydroxide and potassium carbonate, as well as acids like hydrochloric acid for neutralization . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from the reactions of lactisole include esters and substituted phenoxypropanoic acids . These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Sodium 2-(4-methoxyphenoxy)propanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Employed in taste receptor research to understand the mechanisms of sweet taste inhibition.
Medicine: Investigated for its potential role in modulating taste perception in patients with taste disorders.
Mechanism of Action
Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects by interacting with the transmembrane domain of the T1R3 subunit of the human sweet taste receptor . This interaction inhibits the receptor’s ability to respond to sweet compounds, effectively reducing the perception of sweetness . The carboxyl group of lactisole plays a crucial role in stabilizing the interaction with the receptor, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Gymnemic Acid: Another sweetness inhibitor that is more effective than lactisole in suppressing the sweetness of certain artificial sweeteners.
2,4-Dichlorophenoxypropanoic Acid (2,4-DP): Shares a similar molecular skeleton with lactisole and has been shown to be more potent in inhibiting the sweet taste receptor.
Uniqueness of Sodium 2-(4-methoxyphenoxy)propanoate
This compound is unique in its ability to selectively inhibit the human sweet taste receptor without affecting the perception of other tastes like bitterness, sourness, and saltiness . This selective inhibition makes it a valuable tool in both scientific research and the food industry .
Properties
CAS No. |
150436-68-3 |
---|---|
Molecular Formula |
C10H12NaO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
sodium;2-(4-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12); |
InChI Key |
SJQKPPSYZSRKEP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |
SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC.[Na] |
Appearance |
Assay:≥98%A crystalline solid |
melting_point |
Mp 190 ° |
150436-68-3 | |
physical_description |
White to pale cream, crystalline solid |
Pictograms |
Irritant |
solubility |
Soluble in water and propylene glycol, slightly soluble in fat Miscible at room temperature (in ethanol) |
Synonyms |
lactisole |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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